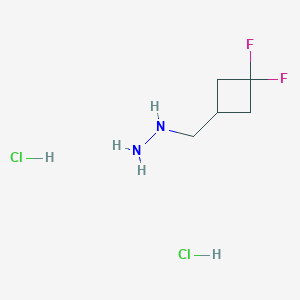

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride

CAS No.: 1364632-66-5

Cat. No.: VC7062037

Molecular Formula: C5H12Cl2F2N2

Molecular Weight: 209.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1364632-66-5 |

|---|---|

| Molecular Formula | C5H12Cl2F2N2 |

| Molecular Weight | 209.06 |

| IUPAC Name | (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-4(2-5)3-9-8;;/h4,9H,1-3,8H2;2*1H |

| Standard InChI Key | WAPWAGBIFQXFOZ-UHFFFAOYSA-N |

| SMILES | C1C(CC1(F)F)CNN.Cl.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride comprises a cyclobutane ring substituted with two fluorine atoms at the 3-position, creating a 3,3-difluorocyclobutyl group. Attached to this ring is a methylhydrazine unit (–NH–NH–CH₃), which is protonated to form the dihydrochloride salt. The presence of fluorine atoms introduces electronegativity and steric effects, influencing the compound’s reactivity and intermolecular interactions .

Physicochemical Properties

Key physicochemical parameters are summarized below:

The dihydrochloride salt enhances aqueous solubility, making the compound suitable for liquid-phase reactions and formulation studies. Fluorine atoms contribute to lipophilicity, balancing solubility and membrane permeability .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech specializes in synthesizing this compound under ISO-certified conditions. The process involves:

-

Ring Formation: Cyclobutane is fluorinated using SF₄ or Selectfluor® under controlled conditions to yield 3,3-difluorocyclobutane.

-

Functionalization: The cyclobutane derivative undergoes radical bromination, followed by nucleophilic substitution with methylhydrazine.

-

Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt .

Critical Process Parameters

-

Temperature: Maintained below 0°C during fluorination to prevent ring-opening.

-

Stoichiometry: Exact molar ratios of HCl are crucial to avoid over-protonation .

Laboratory-Scale Synthesis

Patent literature (WO2014091268A1) describes analogous routes using carbodiimide coupling agents (e.g., EDC) to attach hydrazine derivatives to fluorinated scaffolds. Yields typically range from 65% to 78%, with purification via recrystallization or column chromatography .

Pharmacological and Industrial Applications

Role in Antibiotic Development

The compound’s hydrazine group acts as a β-lactamase inhibitor precursor, disrupting bacterial resistance mechanisms. When incorporated into bicyclic compounds, it enhances potency against Gram-negative pathogens such as Escherichia coli (MIC₉₀: ≤2 µg/mL) .

Conformational Restriction in Drug Design

The rigid cyclobutane ring serves as a conformational lock in protease inhibitors, reducing entropic penalties during target binding. This property is exploited in antiviral and anticancer agents, where structural rigidity improves pharmacokinetic profiles .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume